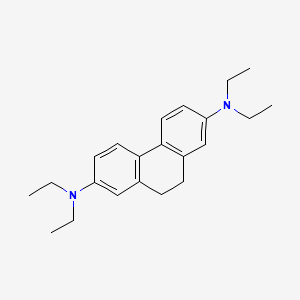
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 7 of the phenanthrene ring system The phenanthrene ring system is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenanthrene and ethylamine.
Nitration: Phenanthrene is first nitrated to introduce nitro groups at specific positions on the ring system.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting diamine is then alkylated with ethyl halides under basic conditions to introduce the ethyl groups at the nitrogen atoms.
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be further reduced to form secondary amines or even primary amines under strong reducing conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis, depending on its specific interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydrophenanthrene-2,7-diamine: Characterized by the presence of ethyl groups on the nitrogen atoms.
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydrophenanthrene-2,7-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9,10-dihydroanthracene-2,7-diamine: Similar structure but with an anthracene ring system instead of phenanthrene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of ethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
144726-96-5 |
|---|---|
Formule moléculaire |
C22H30N2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-N,2-N,7-N,7-N-tetraethyl-9,10-dihydrophenanthrene-2,7-diamine |
InChI |
InChI=1S/C22H30N2/c1-5-23(6-2)19-11-13-21-17(15-19)9-10-18-16-20(12-14-22(18)21)24(7-3)8-4/h11-16H,5-10H2,1-4H3 |
Clé InChI |
WACJXNWKRVWVSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
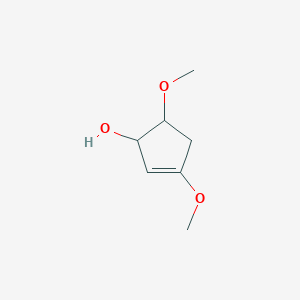
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)


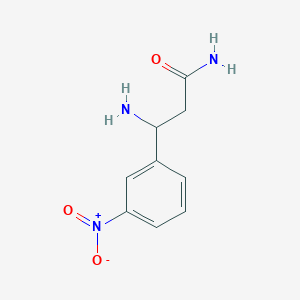
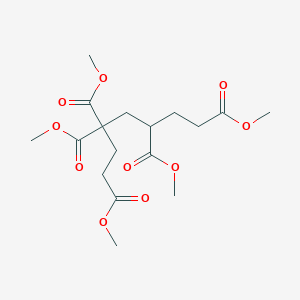

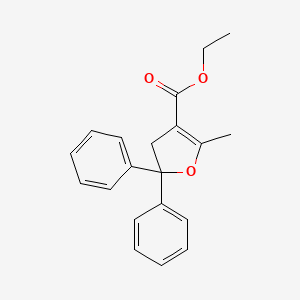
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)

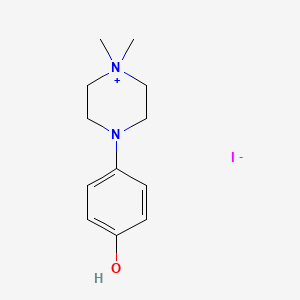
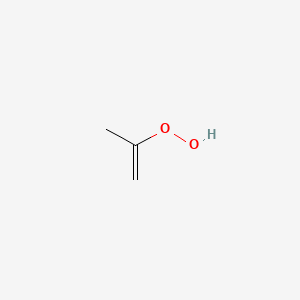
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
